molecular formula C7H17ClN2O B15304135 (3S)-3-amino-N,4-dimethylpentanamide hydrochloride

(3S)-3-amino-N,4-dimethylpentanamide hydrochloride

Cat. No.: B15304135
M. Wt: 180.67 g/mol
InChI Key: VGDRZGMCGYGDCI-RGMNGODLSA-N
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Description

(3S)-3-amino-N,4-dimethylpentanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-N,4-dimethylpentanamide hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable carboxylic acid derivative under controlled conditions to form the desired amide. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Hydrolysis Reactions

Amides are prone to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines. For (3S)-3-amino-N,4-dimethylpentanamide hydrochloride:

  • Acidic hydrolysis : Would generate the corresponding carboxylic acid and amine hydrochloride.

  • Basic hydrolysis : Likely produces a carboxylate salt and amine.

Reaction TypeConditionsProducts
Acidic hydrolysisHCl, heat(3S)-3-amino-4,4-dimethylpentanoic acid + dimethylamine
Basic hydrolysisNaOH, refluxSodium (3S)-3-amino-4,4-dimethylpentanoate + dimethylamine

Based on general amide hydrolysis patterns.

Acylation Reactions

The amine group in the compound can undergo acylation to form substituted amides:

  • Reaction with acyl chlorides : For example, reaction with acetyl chloride would yield N-acetyl derivatives.

  • Catalytic conditions : May involve carbodiimides (e.g., EDCI) or coupling agents for efficient amide bond formation.

ReagentProductReaction Conditions
Acetyl chlorideN-acetyl derivativeTriethylamine, DCM
Benzoyl chlorideN-benzoyl derivativeDMF, room temperature

Analogous reactions are observed in lacosamide synthesis and bis-aminotriazine derivatives .

Amidation Reactions

The compound’s amide group can participate in amidation with amines or alcohols:

  • Amine coupling : Reaction with secondary amines (e.g., benzylamine) may yield bis-amides.

  • Alcohol coupling : Under acidic or enzymatic conditions, esterification could occur.

Reaction TypeReagentProductConditions
Amide couplingBenzylamineN,N-benzylamide derivativeTriethylamine, DCM
Enzymatic amidationLipase, esterAmide-ester conjugateMild pH, controlled temp

Supported by amide coupling methods in peptide synthesis .

C–H Activation Reactions

The compound’s dimethyl-substituted nitrogen and α-carbon positions suggest potential for C–H activation:

  • Radical-mediated reactions : FeCl₃-catalyzed photoredox reactions (e.g., sulfenylation, bromination) could occur at α-C positions.

  • Mechanism : Likely involves ligand-to-metal charge transfer (LMCT) to generate reactive radicals.

Reaction TypeReagentProductConditions
C–H sulfenylationFeCl₃, lightSulfenylated amide derivative390 nm LED, acetonitrile
C–H brominationBr₂, lightBrominated amide derivative0°C, dark conditions

Evidence from analogous amide derivatives .

Stereochemical Considerations

The (3S) configuration implies stereospecific reactivity:

  • Enzymatic selectivity : Chiral centers may influence binding to enzymes (e.g., proteases).

  • Synthetic applications : Used as a chiral building block in asymmetric synthesis.

No direct experimental data, but inferred from stereochemical principles .

Scientific Research Applications

(3S)-3-amino-N,4-dimethylpentanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-amino-N,4-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is used. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

(3S)-3-amino-N,4-dimethylpentanamide;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-5(2)6(8)4-7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H/t6-;/m0./s1

InChI Key

VGDRZGMCGYGDCI-RGMNGODLSA-N

Isomeric SMILES

CC(C)[C@H](CC(=O)NC)N.Cl

Canonical SMILES

CC(C)C(CC(=O)NC)N.Cl

Origin of Product

United States

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